molecular formula C18H20FN5O4 B10774499 2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid

2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid

Cat. No.: B10774499
M. Wt: 389.4 g/mol
InChI Key: CDYGJIFOATYSNF-UHFFFAOYSA-N
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Description

The compound “PMID21185185C21” is a synthetic organic molecule known for its high affinity as an agonist of the GPR109a receptor. It is a part of the class of compounds designed to modulate specific biological pathways, making it a significant subject of study in pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID21185185C21” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The process may involve heating under reflux and purification through column chromatography .

Industrial Production Methods: On an industrial scale, the production of “PMID21185185C21” is optimized for yield and purity. This involves large-scale reactors, continuous flow processes, and advanced purification techniques like high-performance liquid chromatography. The industrial methods ensure that the compound is produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: “PMID21185185C21” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

“PMID21185185C21” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID21185185C21” involves its binding to the GPR109a receptor, leading to the activation of downstream signaling pathways. This interaction modulates various cellular processes, including the inhibition of adenylate cyclase, which reduces cyclic adenosine monophosphate levels. The compound’s effects are mediated through specific molecular targets and pathways, making it a valuable tool for studying receptor-ligand interactions .

Comparison with Similar Compounds

Comparison: “PMID21185185C21” stands out due to its high affinity and selectivity for the GPR109a receptor. Compared to similar compounds, it exhibits improved pharmacokinetic properties and reduced off-target effects, making it a more suitable candidate for therapeutic development .

Properties

Molecular Formula

C18H20FN5O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-9-2-4-11(18(26)27)14(6-9)22-17(25)12(20)7-15-23-16(24-28-15)13-5-3-10(19)8-21-13/h3,5,8-9,12H,2,4,6-7,20H2,1H3,(H,22,25)(H,26,27)

InChI Key

CDYGJIFOATYSNF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1)NC(=O)C(CC2=NC(=NO2)C3=NC=C(C=C3)F)N)C(=O)O

Origin of Product

United States

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